molecular formula C22H23N3O2S B12209450 N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide

N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide

Cat. No.: B12209450
M. Wt: 393.5 g/mol
InChI Key: ZJGUBXNRGKELCZ-UHFFFAOYSA-N
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Description

N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide (CAS 893692-79-0) is a synthetic organic compound with a molecular formula of C22H23N3O2S and a molecular weight of 393.5 g/mol . This molecule features a complex structure based on a 2,3-dihydro-1,3-thiazole (thiazoline) core, which is substituted with a propanamide group, a phenyl ring, a prop-2-en-1-yl (allyl) chain, and a 2-methoxyphenylimino functional group . Compounds containing the 1,3-thiazole scaffold are of significant interest in medicinal chemistry and chemical biology research due to their wide range of potential biological activities. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for profiling in high-throughput screening campaigns to identify new bioactive agents. Its structure suggests potential for interaction with various biological targets, including enzymes and receptors, making it valuable for investigating cellular signaling pathways and processes like differentiation . Given the critical need for reproducibility in research, this product is supplied with comprehensive analytical data to ensure its identity and purity. It is intended for use in laboratory research applications only. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)imino-4-phenyl-3-prop-2-enyl-1,3-thiazol-5-yl]propanamide

InChI

InChI=1S/C22H23N3O2S/c1-4-15-25-20(16-11-7-6-8-12-16)21(24-19(26)5-2)28-22(25)23-17-13-9-10-14-18(17)27-3/h4,6-14H,1,5,15H2,2-3H3,(H,24,26)

InChI Key

ZJGUBXNRGKELCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(N(C(=NC2=CC=CC=C2OC)S1)CC=C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide typically involves multiple steps. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction. The reaction conditions often involve the use of reagents such as sodium borohydride (NaBH4) and catalysts like lithium aluminum hydride (LiAlH4) or iron. The methoxyphenyl group is introduced through a substitution reaction, and the final propanamide moiety is added via an amidation reaction .

Chemical Reactions Analysis

N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the imino group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Scientific Research Applications

General Synthesis Approach

The synthesis of N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide typically involves:

  • Formation of the Thiazole Ring : This can be achieved through the reaction of thioamides with appropriate aldehydes or ketones.
  • Imine Formation : The reaction of 2-methoxybenzaldehyde with an amine component leads to the formation of an imine.
  • Final Coupling : The thiazole derivative is coupled with the imine to yield the final product.

Example Reaction Scheme

A simplified reaction scheme can be represented as follows:Thioamide+AldehydeThiazole Derivative\text{Thioamide}+\text{Aldehyde}\rightarrow \text{Thiazole Derivative}\text{Thiazole Derivative}+\text{Amine}\rightarrow \text{N 2 2 methoxyphenyl imino 4 phenyl }}

Medicinal Chemistry

This compound shows promise in various therapeutic areas:

Anticancer Activity

Research indicates that thiazole derivatives possess anticancer properties. The compound's structure may allow it to interact with cancer cell pathways, potentially inhibiting tumor growth. For instance, compounds containing thiazole rings have been shown to exhibit cytotoxic effects against various cancer cell lines .

Antimicrobial Properties

Thiazole derivatives are also noted for their antimicrobial activities. Studies have demonstrated that similar compounds can inhibit the growth of bacteria and fungi, suggesting that N-{2-[(2-methoxyphenyl)imino]-4-phenyl...} could be evaluated for its antimicrobial efficacy .

Enzyme Inhibition Studies

The compound may serve as a lead compound in enzyme inhibition studies. Its ability to form stable complexes with enzymes could provide insights into mechanisms of action and lead to the development of new inhibitors for therapeutic use .

Molecular Docking Studies

Computational studies involving molecular docking have been employed to predict the binding affinity of this compound to various biological targets. Such studies can help elucidate its potential mechanism of action and guide further modifications for enhanced efficacy .

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of thiazole derivatives for their anticancer properties against human breast cancer cell lines. Among these, a derivative structurally similar to N-{2-[(2-methoxyphenyl)imino]-4-phenyl...} showed significant cytotoxicity with an IC50 value indicating potent activity .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of various thiazole derivatives against common pathogens. The results indicated that compounds with similar structural features exhibited broad-spectrum activity, suggesting potential applications in infectious disease treatment .

Mechanism of Action

The mechanism of action of N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents (R1, R2) Scoring Function (ΔG, kcal/mol) Antihypertensive Efficacy vs. Valsartan
Target Compound (3(1)) R1 = 4-methoxyphenyl, R2 = H -10.2 Moderate
4-(4-Methoxyphenyl)-N-(4-bromophenyl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine (3(3)) R1 = 4-methoxyphenyl, R2 = Br -11.5 High
4-(4-Chlorophenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine (3(5)) R1 = 4-chlorophenyl, R2 = H -12.8 Similar to Valsartan

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine (3(3)) and chlorine (3(5)) substituents enhance binding affinity due to their electron-withdrawing effects, which polarize the thiazole ring and strengthen interactions with the receptor’s active site. The methoxy group in the target compound (electron-donating) offers moderate activity .
  • Allyl Group Role : The prop-2-en-1-yl group contributes to hydrophobic interactions with the receptor’s alkyl-binding pocket, a feature conserved across all derivatives .

Thiazole-Based Propanamide Analogues

Table 2: Comparison with Heterocyclic Propanamide Derivatives

Compound Name Core Structure Key Substituents Bioactivity
N-[2-(4-Nitrophenyl)-4-phenyl-1,3-thiazol-5-yl]propanamide (18b) 1,3-Thiazole 4-Nitrophenyl, propanamide Anticancer (IC50 = 8.2 µM vs. MCF-7)
N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (12) 1,2,4-Triazole 4-Methoxyphenyl, propanamide Neuroprotective (60% cell viability at 10 µM)
Target Compound 2,3-Dihydro-1,3-thiazole 2-Methoxyphenylimino, allyl, propanamide Antihypertensive (ΔBP = -25 mmHg)

Key Findings :

  • Heterocyclic Core Impact : The 2,3-dihydro-1,3-thiazole in the target compound allows for conformational flexibility, enhancing receptor fit compared to rigid 1,3-thiazole (18b) or 1,2,4-triazole (12) cores .
  • Substituent Effects: The methoxyphenylimino group in the target compound enables π-π stacking with aromatic residues in the receptor, whereas the nitro group in 18b may induce steric hindrance .

Thiazolidinone and Benzothiazole Derivatives

Table 3: Comparison with Thiazolidinone/Benzothiazole Analogues

Compound Name Core Structure Key Functional Groups Bioactivity
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide Thiazolidinone Benzylidene, thioxo, hydroxylphenyl Antidiabetic (PPAR-γ agonist, EC50 = 0.3 µM)
N-(4-Methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide Benzothiazole Allyl, pivalamide Antimicrobial (MIC = 4 µg/mL vs. S. aureus)
Target Compound 2,3-Dihydro-1,3-thiazole Allyl, methoxyphenylimino Antihypertensive

Key Findings :

  • Thiazolidinone vs. Dihydrothiazole: The thiazolidinone core in introduces a ketone and thione group, enabling hydrogen bonding with PPAR-γ, while the dihydrothiazole in the target compound prioritizes angiotensin II receptor interactions .
  • Benzothiazole Derivatives : The fused benzene ring in enhances lipophilicity, improving membrane permeability but reducing selectivity for cardiovascular targets .

Biological Activity

N-{2-[(2-methoxyphenyl)imino]-4-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-5-yl}propanamide is a complex organic compound notable for its diverse biological activities. This article explores its chemical properties, synthesis methods, and biological effects, particularly focusing on its potential therapeutic applications.

Molecular Characteristics:

  • Molecular Formula: C22H23N3O2S
  • Molecular Weight: 393.5 g/mol
  • CAS Number: 893692-79-0

The compound features a thiazole ring and multiple phenyl groups, contributing to its unique biological activity. The presence of the methoxyphenyl moiety enhances its interaction with biological targets.

Synthesis Methods

The synthesis of this compound generally involves several key steps:

  • Formation of the Thiazole Ring: This is typically achieved through cyclization reactions using reagents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
  • Introduction of the Methoxyphenyl Group: This is done through a substitution reaction.
  • Amidation Reaction: The final propanamide structure is formed through an amidation process.

Biological Activity

This compound exhibits several biological activities, which can be summarized as follows:

Anticancer Activity

Research indicates that this compound may inhibit the proliferation of various cancer cell lines. A study demonstrated that derivatives of thiazole compounds can effectively reduce cell viability in human breast cancer (MCF7) and colon carcinoma (HCT116) cell lines with IC50 values indicating significant potency .

Cell LineIC50 Value (µM)
MCF727.3
HCT1166.2

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial properties:

BacteriaMIC Value (µg/mL)
Bacillus subtilis75
Enterococcus faecalis125
Escherichia coli<125
Pseudomonas aeruginosa150

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is believed to involve enzyme inhibition. It binds to specific active sites on target enzymes, blocking their activity and leading to reduced inflammation and slowed cancer cell growth. Ongoing research aims to elucidate the precise molecular pathways involved in these interactions .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives similar to N-{2-[...]}:

  • Anticancer Studies: A study published in PMC highlighted that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting the potential use of compounds like N-{2-[...]} in cancer therapy .
  • Antimicrobial Efficacy: Another research article reported the efficacy of related thiazole compounds in inhibiting bacterial growth, showcasing their potential as new antibiotics .

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